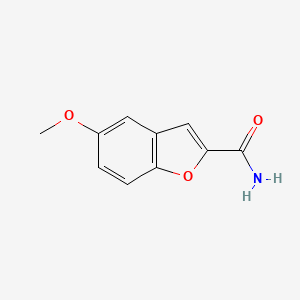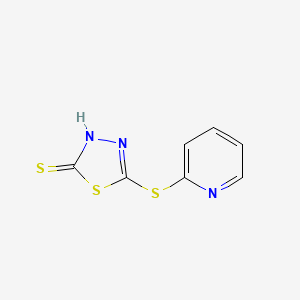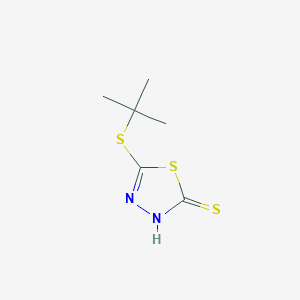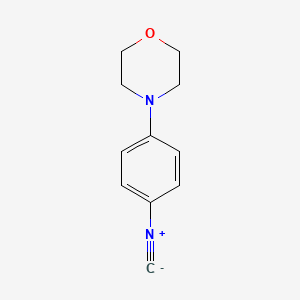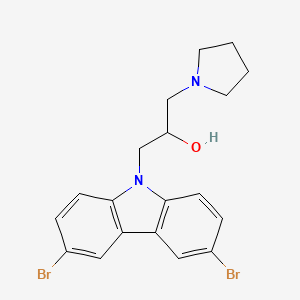
1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL
概要
説明
1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL is a synthetic compound known for its potential therapeutic applications, particularly in the field of cardioprotection and neuroprotection. This compound has been studied for its ability to activate nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production .
準備方法
The synthesis of 1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL typically involves multi-step organic reactions. The starting material, 3,6-dibromo-carbazole, undergoes a series of reactions including bromination, amination, and coupling with pyrrolidine to form the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
化学反応の分析
1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in modulating cellular pathways and its potential as a therapeutic agent.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL involves the activation of Nampt, which plays a crucial role in the NAD+ salvage pathway. By enhancing Nampt activity, the compound helps maintain NAD+ levels, which are essential for various cellular processes, including energy production, DNA repair, and cell survival. The activation of Nampt also leads to improved signaling pathways, such as the phosphorylation of protein kinase B (p-AKT) and endothelial nitric oxide synthase (p-eNOS), contributing to its cardioprotective and neuroprotective effects .
類似化合物との比較
1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL can be compared with other similar compounds, such as:
1-(3,6-Dibromo-carbazol-9-YL)-3-phenylamino-propan-2-OL: This compound also activates Nampt and has similar cardioprotective effects.
1-(3,6-Dibromo-carbazol-9-YL)-3-(2-methoxy-phenylamino)-propan-2-OL: Another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific molecular structure, which allows for enhanced Nampt activation and improved therapeutic efficacy.
特性
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-pyrrolidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2N2O/c20-13-3-5-18-16(9-13)17-10-14(21)4-6-19(17)23(18)12-15(24)11-22-7-1-2-8-22/h3-6,9-10,15,24H,1-2,7-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIGRIONNTUWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386064 | |
| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304893-77-4 | |
| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Methylthio)phenyl]-3-thiosemicarbazide](/img/structure/B1620792.png)
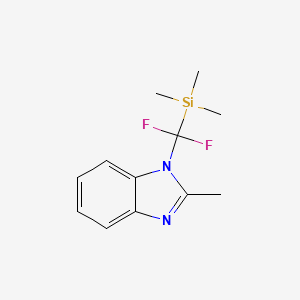
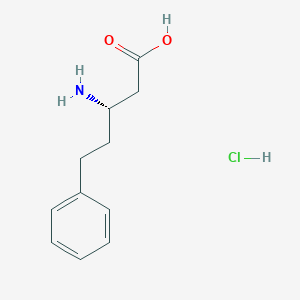
![1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole](/img/structure/B1620796.png)

![14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one](/img/structure/B1620799.png)
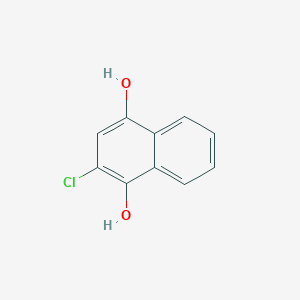
![5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole](/img/structure/B1620801.png)
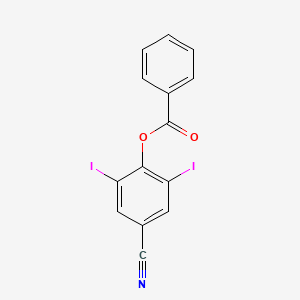
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1620807.png)
